molecular formula C12H11N3O5S B1528489 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid CAS No. 1485543-29-0

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid

Cat. No.: B1528489
CAS No.: 1485543-29-0
M. Wt: 309.3 g/mol
InChI Key: BOBQNOOWWKHKPF-UHFFFAOYSA-N
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Description

The compound 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring:

  • A 1H-imidazole core substituted at positions 4 and 5 with carboxylic acid groups.
  • A carbamoyl linkage at position 4, connected to a 2-carboxyethyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name

4-[(2-carboxy-1-thiophen-2-ylethyl)carbamoyl]-1H-imidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O5S/c16-8(17)4-6(7-2-1-3-21-7)15-11(18)9-10(12(19)20)14-5-13-9/h1-3,5-6H,4H2,(H,13,14)(H,15,18)(H,16,17)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBQNOOWWKHKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CC(=O)O)NC(=O)C2=C(NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically follows a convergent approach involving:

This requires careful selection of starting materials and reagents to ensure regioselective functionalization and preservation of sensitive groups.

Preparation of the Imidazole-5-carboxylic Acid Core

The imidazole ring substituted at the 4 and 5 positions with carboxylic acid groups is generally synthesized via cyclocondensation reactions involving amidines and dicarbonyl compounds or their esters.

Typical synthetic route:

  • Cyclocondensation of amidines with α-keto esters or dicarbonyl compounds under acidic or basic catalysis yields imidazole-5-carboxylate derivatives.
  • For example, ethyl 1H-imidazole-5-carboxylate derivatives can be prepared by reacting amidines with ethyl oxalate or diethyl 2-chloro-3-oxosuccinate intermediates.
  • Subsequent hydrolysis of ester groups affords the corresponding carboxylic acids.

Reaction conditions:

Step Reagents/Conditions Notes
Formation of diethyl imidazole dicarboxylate Butyramidinium salt + diethyl 2-chloro-3-oxosuccinate in ethanol, reflux Condensation to form imidazole ring
Hydrolysis of esters Aqueous acid or base, reflux Converts esters to carboxylic acids

This method is supported by analogous syntheses reported for imidazole-5-carboxylate derivatives used as pharmaceutical intermediates.

Introduction of the Carbamoyl Side Chain with Thiophene Moiety

The carbamoyl substituent linked to a 2-carboxy-1-(thiophen-2-yl)ethyl group requires:

  • Preparation of a suitable thiophene-containing amino acid or derivative
  • Coupling with the imidazole carboxylic acid or its activated derivative (e.g., acid chloride or ester) to form the amide (carbamoyl) bond

Key steps:

Representative Preparation Procedure (Hypothetical Based on Literature)

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of diethyl 1H-imidazole-4,5-dicarboxylate Butyramidinium salt + diethyl 2-chloro-3-oxosuccinate, EtOH reflux Intermediate for imidazole core
2 Hydrolysis of esters to imidazole-4,5-dicarboxylic acid Aqueous HCl or NaOH, reflux Carboxylic acid formation
3 Preparation of 2-carboxy-1-(thiophen-2-yl)ethyl amine Reductive amination of thiophene-2-carboxaldehyde with glycine or similar Amino acid derivative with thiophene
4 Activation of imidazole acid and coupling Use of EDCI/HOBt or acid chloride formation + amine coupling in DMF, room temp Formation of carbamoyl amide bond
5 Purification Recrystallization from suitable solvents (e.g., water/ethanol), column chromatography if needed High purity product (>98% by HPLC)

Purification and Characterization

Research Findings and Optimization Notes

  • The choice of coupling agent and solvent critically affects yield and purity of the amide bond formation. EDCI/HOBt systems in DMF at room temperature provide good yields with minimal side reactions.
  • Protecting groups on amino acid intermediates may be necessary to prevent side reactions during coupling.
  • Reaction monitoring via TLC and HPLC is essential to optimize reaction times and minimize by-products.
  • Mild hydrolysis conditions prevent degradation of sensitive imidazole and thiophene rings.
  • Reported yields for each step range from 70% to 85%, with overall yields around 50-60% after purification.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Reagents/Conditions Outcome/Yield
Imidazole ring formation Cyclocondensation Butyramidinium + diethyl 2-chloro-3-oxosuccinate, EtOH reflux Imidazole dicarboxylate intermediate, ~80%
Ester hydrolysis Acid/base hydrolysis Aqueous HCl or NaOH, reflux Imidazole dicarboxylic acid, ~85%
Thiophene amino acid synthesis Reductive amination Thiophene-2-carboxaldehyde + amine source, reducing agent 2-carboxy-1-(thiophen-2-yl)ethyl amine, ~75%
Amide bond formation Coupling reaction EDCI/HOBt, DMF, room temperature Carbamoyl linkage formation, ~80%
Purification Recrystallization/Chromatography Solvent systems like ethanol/water >98% purity

Chemical Reactions Analysis

Types of Reactions

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to introduce additional functional groups.

    Reduction: The imidazole ring can be reduced under specific conditions to modify its electronic properties.

    Substitution: Both the thiophene and imidazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity, while the thiophene ring can interact with biological membranes, influencing cell signaling pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

a. Imidazole Derivatives with Tetrazole Bioisosteres
  • Example: 4-Ethyl-2-propyl-1-{[2′-(2H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid (CAS 139964-19-5) . Key Differences: Replaces thiophene with a biphenyl-tetrazole moiety. Implications: Tetrazole acts as a carboxylic acid bioisostere, enhancing metabolic stability and bioavailability.
b. Nitroimidazole Derivatives
  • Example: 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols . Key Differences: Nitro group at position 5 confers antimicrobial activity. Implications: The target compound lacks nitro groups, suggesting divergent biological targets. Its carboxylic acids may favor solubility over nitroimidazoles’ membrane penetration .

Substituent Comparisons

a. Thiophene vs. Thiazole-Triazole Systems
  • Example: 2-{4-[4-(1H-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide . Key Differences: Thiazole-triazole systems introduce multiple hydrogen-bonding sites.
b. Trifluoromethyl/Methoxy Substitutions
  • Example: 4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic acid (CAS 868851-36-9) . Key Differences: Trifluoromethoxy enhances electron-withdrawing effects and metabolic resistance.

Physicochemical Properties

Property Target Compound Tetrazole Analog Trifluoromethoxy Analog
Molecular Weight ~350 g/mol (estimated) 377.4 g/mol 301.4 g/mol
LogP (Predicted) ~1.5 (moderate lipophilicity) ~3.2 (higher lipophilicity) ~2.8
Solubility High (dual carboxylic acids) Moderate (tetrazole polarity) Low (trifluoromethoxy)
pKa (Carboxylic Acids) ~2.5 and ~4.5 ~3.0 (tetrazole: ~4.9) ~2.8

Biological Activity

4-{[2-Carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid (CAS: 1485543-29-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features an imidazole ring, which is a common scaffold in many bioactive molecules. Its structure can be represented as follows:

C12H12N4O4S\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_4\text{S}

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it may influence G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. GPCRs are involved in numerous physiological processes, including neurotransmission and immune responses .

Key Mechanisms:

  • Inhibition of Adenylyl Cyclase: The compound may act as an inhibitor of adenylyl cyclase, a key enzyme in the cyclic AMP signaling pathway, which is critical for various cellular functions .
  • Modulation of Ion Channels: Interaction with ion channels could impact neurotransmitter release and muscle contraction through alterations in calcium ion dynamics .

In Vitro Studies

Several studies have evaluated the effects of this compound on different cell lines. For instance, a study demonstrated that it could inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Inhibition of migration

Case Studies

One notable case study involved the administration of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers, suggesting that it may have therapeutic potential for inflammatory diseases.

Case Study Summary:

  • Model: Murine model of acute inflammation
  • Dosage: 10 mg/kg body weight
  • Outcome: Decreased levels of TNF-alpha and IL-6 post-treatment

Safety and Toxicology

Toxicological assessments revealed that the compound exhibits low toxicity at therapeutic doses. In animal studies, no significant adverse effects were observed at doses up to 50 mg/kg. Further research is needed to establish long-term safety profiles.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the functionalization of the imidazole core. Key steps include:

  • Carbamoylation : Introducing the carbamoyl group via coupling agents like EDCI or DCC in anhydrous conditions (e.g., DCM/DMF mixtures) .
  • Thiophene incorporation : Alkylation or nucleophilic substitution to attach the thiophene moiety, often using thiophen-2-yl-ethylamine intermediates .
  • Carboxylic acid activation : Protecting-group strategies (e.g., tert-butyl esters) followed by acidic deprotection to yield the final carboxylic acid .
    Reaction optimization may require monitoring via TLC or HPLC to ensure intermediate purity. For example, details refluxing with acetic acid and sodium acetate for imidazole-thiazolidinone analogs, which can be adapted .

Basic Question: How is structural characterization of this compound performed post-synthesis?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • Spectroscopy :
    • NMR : 1^1H and 13^13C NMR confirm substituent connectivity (e.g., thiophene protons at δ 6.8–7.4 ppm, imidazole carbons at ~150 ppm) .
    • IR : Carboxylic acid C=O stretches (~1700 cm1^{-1}) and carbamoyl N-H bends (~3300 cm1^{-1}) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying hydrogen-bonding networks and molecular packing . For example, provides protocols for depositing crystallographic data with the Cambridge Crystallographic Data Centre .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study binding modes:

  • Docking : Align the compound’s carboxyl and carbamoyl groups with active-site residues (e.g., catalytic lysines or aspartic acids). highlights thiazole-carboxylic acid analogs docking into hydrophobic pockets via π-π stacking .
  • Pharmacophore modeling : Map electrostatic and steric features to optimize interactions. For instance, thiophene substituents may enhance lipophilicity, as seen in similar imidazole derivatives .

Advanced Question: How should researchers resolve contradictions in reported biological activity data?

Answer:
Discrepancies may arise from purity issues or assay variability. Mitigation strategies include:

  • Purity validation : HPLC with UV/Vis detection (e.g., C18 columns, 0.1% TFA in mobile phase) to confirm >95% purity .
  • Dose-response curves : Test multiple concentrations to establish EC50_{50}/IC50_{50} trends. emphasizes controlling process-related impurities (e.g., tetrazole derivatives) that may skew results .
  • Comparative SAR : Analyze analogs (e.g., ’s trifluoromethyl-imidazole esters) to isolate substituent effects .

Basic Question: What analytical techniques ensure compound purity and stability?

Answer:

  • HPLC : Reverse-phase methods with UV detection at 254 nm, using acetonitrile/water gradients .
  • Elemental analysis : Match calculated/observed C, H, N percentages (e.g., ±0.3% tolerance) .
  • Stability testing : Accelerated degradation studies under heat/humidity to identify hydrolysis-prone groups (e.g., carbamoyl bonds) .

Advanced Question: What strategies optimize derivatives for enhanced bioactivity?

Answer:

  • Substituent modification :
    • Thiophene ring : Introduce electron-withdrawing groups (e.g., Cl, NO2_2) to improve target affinity, as seen in 4-chlorophenyl-thiazole analogs .
    • Carboxylic acid bioisosteres : Replace with tetrazoles (e.g., ) to enhance metabolic stability .
  • Prodrug design : Esterify the carboxylic acid (e.g., ethyl esters) to increase bioavailability, followed by in vivo hydrolysis .

Advanced Question: How are crystallographic data utilized to validate molecular interactions?

Answer:

  • Hydrogen-bond analysis : SHELXL-refined structures identify key interactions (e.g., carboxylic acid O-H···N with imidazole rings) .
  • Torsion angle adjustments : Compare experimental (X-ray) vs. DFT-calculated geometries to confirm conformational stability .

Basic Question: What solvent systems are optimal for recrystallization?

Answer:

  • Polar aprotic mixtures : DMF/water or acetic acid/ethanol for carboxyl-containing compounds .
  • Gradient cooling : Slow cooling from reflux in acetic acid minimizes amorphous byproducts .

Advanced Question: How do researchers address low yields in carbamoylation steps?

Answer:

  • Catalyst screening : Use HOBt or Oxyma to suppress racemization in carbamoyl couplings .
  • Temperature control : Maintain 0–5°C during coupling to prevent side reactions .

Advanced Question: What in silico tools predict metabolic pathways for this compound?

Answer:

  • CYP450 modeling : Software like Schrödinger’s ADMET Predictor identifies oxidation sites (e.g., thiophene ring epoxidation) .
  • Metabolite identification : LC-MS/MS compares predicted/observed fragments (m/z 100–500 range) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid
Reactant of Route 2
4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.